(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine

Descripción general

Descripción

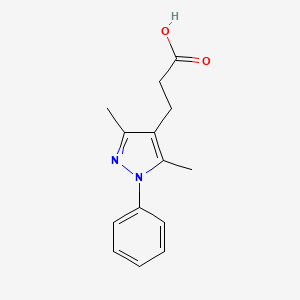

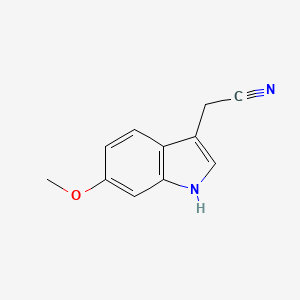

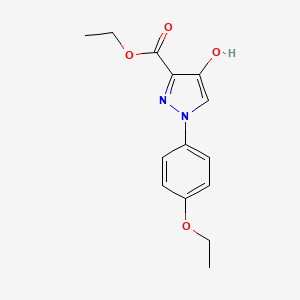

The compound of interest, (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine, is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related compounds with chloro- and methoxy- substituents on benzene rings, which can provide insights into the properties and behaviors of similar compounds. For instance, the paper titled "2-Chloro-N-(4-methoxyphenyl)benzamide" describes a compound with chloro- and methoxy- substituents that are close to orthogonal to each other, indicating potential steric interactions between substituents on the benzene rings.

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorobenzoyl chloride with anisidine or primary amines in the presence of a solvent such as chloroform . These methods suggest that the synthesis of (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine could potentially be achieved through a similar reaction pathway, possibly involving the reaction of an appropriate chlorobenzyl chloride with a methoxybenzylamine.

Molecular Structure Analysis

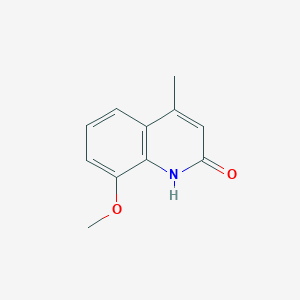

The molecular structure of related compounds shows that the substituents can significantly affect the planarity and dihedral angles within the molecule. For example, in "4-Chloro-N-(2-methoxyphenyl)benzamide" , the methoxyphenyl-amide segment is almost planar, while in "2-Chloro-N-(4-methoxyphenyl)benzamide" , the chloro- and methoxy-substituted benzene rings are close to orthogonal. This suggests that in (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine, the relative positions of the chloro and methoxy groups could lead to a non-planar structure with specific dihedral angles that could be determined through crystallographic analysis.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine, but they do provide information on the reactivity of similar compounds. For instance, the reaction of chloro-substituted compounds with primary amines to form indoles indicates that the amine group in the compound of interest could potentially undergo similar reactions, depending on the reaction conditions and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. The presence of chloro and methoxy groups can influence the hydrogen bonding and intermolecular interactions within the crystal structure. For example, "4-Chloro-N-(2-methoxyphenyl)benzamide" forms centrosymmetric dimers through Cl⋯O interactions, while "2-Chloro-N-(4-methoxyphenyl)benzamide" forms C(4) chains augmented by weak C—H⋯O interactions. These interactions can affect the melting point, solubility, and crystal packing of the compound, suggesting that (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine may also exhibit specific intermolecular interactions that determine its physical state and solubility properties.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Synthesis of Agelasine Analogs : The compound has been utilized in the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which are important for studying variations in amino/imino tautomer ratios. These compounds are used in creating analogs of natural products with potential biological activities (Roggen & Gundersen, 2008).

- Large-Scale Pharmaceutical Manufacturing Process : It played a role in a two-step process for preparing a pharmaceutical compound, showcasing its relevance in the synthesis of complex molecules for medical applications (Shi et al., 2015).

Material Science Applications

- Modification of Hydrogels : Amine compounds, including variants similar to (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine, have been used to modify poly vinyl alcohol/acrylic acid hydrogels, enhancing their swelling properties and thermal stability. Such modified hydrogels have potential applications in medical and environmental fields (Aly & El-Mohdy, 2015).

Pharmacology Applications

- Antimicrobial Activity : Amines and their derivatives, including those structurally related to (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine, have shown significant antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

- Anticancer Compounds : Palladium(II) and platinum(II) complexes containing benzimidazole ligands, synthesized using compounds similar to (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine, have been evaluated for their cytotoxicity against various cancer cell lines, highlighting the potential for developing new anticancer drugs (Ghani & Mansour, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOUSMKUUPQSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355303 | |

| Record name | (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine | |

CAS RN |

436088-70-9 | |

| Record name | N-[(2-Chlorophenyl)methyl]-4-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)